Octanedioyl dichloride

Catalog No.
S708429
CAS No.
10027-07-3
M.F
C8H12Cl2O2
M. Wt
211.08 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octanedioyl dichloride

CAS Number

10027-07-3

Product Name

Octanedioyl dichloride

IUPAC Name

octanedioyl dichloride

Molecular Formula

C8H12Cl2O2

Molecular Weight

211.08 g/mol

InChI

InChI=1S/C8H12Cl2O2/c9-7(11)5-3-1-2-4-6-8(10)12/h1-6H2

InChI Key

PUIBKAHUQOOLSW-UHFFFAOYSA-N

SMILES

C(CCCC(=O)Cl)CCC(=O)Cl

Synonyms

Octanedioyl Dichloride; Suberoyl Chloride; 1,6-Hexanedicarbonyl Chloride; Octanedioyl Chloride; Subaric Dichloride; Suberic Acid Dichloride; Suberic Chloride; Suberic Dichloride; Suberoyl Dichloride; Suberyl Dichloride

Canonical SMILES

C(CCCC(=O)Cl)CCC(=O)Cl

Synthesis of Complex Molecules:

Octanedioyl dichloride, also known as suberoyl chloride, finds application in the synthesis of various complex molecules due to its ability to react with hydroxyl (-OH) groups to form ester bonds. This characteristic makes it a valuable reagent in organic synthesis, particularly for the preparation of:

  • Polyesters: By reacting with di- or polyols (molecules with multiple hydroxyl groups), suberoyl chloride can be used to create linear or branched polyesters with specific properties depending on the starting materials. These polymers have various applications in materials science, drug delivery, and other fields .
  • Peptidomimetics: These are synthetic molecules that mimic the structure and function of natural peptides (short chains of amino acids). Suberoyl chloride can be used to introduce specific spacer groups between amino acid residues in peptidomimetic design, influencing their biological activity and potential therapeutic applications .
  • Bioconjugates: These are molecules formed by linking a biological molecule (e.g., protein, antibody) to a non-biological moiety (e.g., drug, imaging agent). Suberoyl chloride can be used as a coupling agent to create bioconjugates with tailored properties for targeted drug delivery, diagnostics, and other biomedical applications .

Crosslinking Agent for Polymers:

Suberoyl chloride can act as a crosslinking agent for various polymers, including:

  • Chitosan membranes: These membranes are derived from chitosan, a natural polysaccharide, and find applications in filtration, drug delivery, and tissue engineering. Suberoyl chloride crosslinks chitosan chains, improving the membrane's mechanical strength and stability .
  • Polymers for controlled drug release: By crosslinking polymers, suberoyl chloride can influence the rate of drug release from these materials, enabling the design of sustained-release drug delivery systems .

Octanedioyl dichloride, also known as suberoyl chloride, is an organic compound with the formula (CH₂)₆(COCl)₂. It is the diacid chloride derivative of suberic acid, an eight-carbon dicarboxylic acid. Suberoyl chloride is a colorless liquid, although aged samples may appear yellow or brown []. It plays a role in various scientific research fields due to its reactivity as a diacid chloride.


Molecular Structure Analysis

The key feature of suberoyl chloride's structure is the presence of two acyl chloride (COCl) groups separated by a six-carbon aliphatic chain. The carbonyl (C=O) groups are electron-withdrawing, making the adjacent chlorine atoms susceptible to nucleophilic attack. This characteristic reactivity is crucial for its applications in organic synthesis [].


Chemical Reactions Analysis

Synthesis

Suberoyl chloride is typically synthesized by reacting suberic acid with thionyl chloride (SOCl₂) under reflux conditions.

(CH₂)₆(COOH)₂ + 2SOCl₂ → (CH₂)₆(COCl)₂ + 2SO₂ + 2HCl []

Reactions with Nucleophiles

Suberoyl chloride undergoes acylation reactions with various nucleophiles. It readily reacts with alcohols, amines, and carboxylic acids to form esters, amides, and acid anhydrides, respectively. These reactions are useful for introducing a linker group between two molecules in organic synthesis [].

Hydrolysis

Suberoyl chloride reacts vigorously with water (hydrolysis) to form suberic acid and hydrochloric acid.

(CH₂)₆(COCl)₂ + 2H₂O → (CH₂)₆(COOH)₂ + 2HCl []

Decomposition

At high temperatures, suberoyl chloride can decompose to form various products, including chlorinated hydrocarbons and carbon oxides [].

Physical and Chemical Properties

  • Melting Point: 61-62 °C []
  • Boiling Point: 210-220 °C at 11 Torr []
  • Solubility: Reacts with water, soluble in organic solvents like dichloromethane and chloroform [].
  • Stability: Moisture sensitive, decomposes slowly over time [].

Mechanism of Action (Not Applicable)

Suberoyl chloride is not directly involved in biological systems and does not have a specific mechanism of action within living organisms.

Suberoyl chloride is a corrosive and lachrymatory (tear-inducing) compound. It can cause severe skin and eye burns upon contact. Inhalation can irritate the respiratory tract. Suberoyl chloride is also moisture sensitive and reacts exothermically with water, releasing hydrochloric acid fumes.

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a respirator when handling suberoyl chloride.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin, eyes, and clothing.
  • Handle with care to prevent spills.
  • Store in a cool, dry place away from moisture.

XLogP3

3

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

10027-07-3

Wikipedia

Suberoyl chloride

Dates

Modify: 2023-08-15

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